molecular formula C10H11NO2 B2650403 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 57311-36-1

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B2650403
CAS No.: 57311-36-1
M. Wt: 177.203
InChI Key: GKMANJNJOGJCNJ-UHFFFAOYSA-N
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Description

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound featuring a quinoline backbone with a methyl substituent at the 1-position and two ketone groups at positions 2 and 3.

Properties

IUPAC Name

1-methyl-7,8-dihydro-6H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMANJNJOGJCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions including:

    Oxidation: Conversion to quinoline derivatives with higher oxidation states.

    Reduction: Formation of more reduced forms of the compound.

    Substitution: Introduction of different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2,5-dione derivatives, while reduction could produce more saturated quinoline compounds.

Scientific Research Applications

Table 1: Summary of Synthesis Techniques

Synthesis Method Yield Conditions
One-pot synthesis with Meldrum's acidModerate (32%)Mild conditions, single laboratory step
Traditional multi-step synthesisLower (12%-27%)Requires intermediate isolation

Biological Activities

The biological potential of 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione and its derivatives has been extensively studied. Compounds in the quinoline family have demonstrated significant antiproliferative effects against various cancer cell lines. They also exhibit a range of other biological activities including:

  • Antimicrobial Activity : Effective against bacteria and fungi.
  • Antiviral Effects : Potential applications in treating viral infections.
  • Antimalarial Properties : Demonstrated efficacy against malaria parasites .

Therapeutic Applications

The therapeutic implications of this compound are promising. The compound has been investigated for its role in inhibiting specific enzymes linked to disease processes. For instance, derivatives of quinoline-5,8-diones have shown effectiveness in inhibiting transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases .

Case Studies

Several case studies highlight the compound's potential:

  • Cancer Treatment : A study demonstrated that derivatives of this compound inhibited tumor growth in preclinical models. The compounds were administered at varying dosages (5 mg/kg to 20 mg/kg) with significant reductions in tumor volume observed .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Hydroxy-7,7-dimethyl-1-propyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (Entry c)
  • Substituents : Hydroxy (position 4), dimethyl (position 7), and propyl (position 1).
  • Synthesis : Microwave irradiation with BiCl₃ catalysis, yielding moderate to high efficiency .
  • Notable Features: The hydroxy and propyl groups may enhance solubility or binding affinity in biological systems compared to the methyl-only derivative.
4-Hydroxy-1-(2-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
  • Substituents : Methoxyphenyl (position 1), hydroxy (position 4), dimethyl (position 7).
  • Synthesis : BiCl₃-catalyzed microwave method (61% yield) .
  • Spectral Data : IR peaks at 1738 cm⁻¹ (C=O) and 1668 cm⁻¹ (C=C), with ¹H-NMR confirming substituent placement .
7,7-Dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione (12aa)
  • Substituents : Phenyl (position 4), dimethyl (position 7).
  • Synthesis : Molecular sieves in DCE at 55°C achieved 97% yield, highlighting the impact of reaction conditions on efficiency .
1-Isopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
  • Substituents : Isopropyl (position 1).
  • Properties : Molecular weight 205.25; stored at 2–8°C, indicating stability concerns .
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
  • Substituents : Bromo (position 3), dimethyl (position 7).

Structural Isomerism and Positional Effects

  • 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: Methyl at position 7 instead of 1. This positional isomerism may alter steric effects and hydrogen-bonding capacity, though the compound is discontinued, suggesting synthesis or stability challenges .
  • 7,8-Dihydroquinoline-2,5(1H,6H)-dione (Unsubstituted): Lacks methyl groups; lower molecular weight (163.17) and boiling point (412.34°C), implying reduced lipophilicity .

Biological Activity

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H11NO2
  • Molar Mass : 177.19 g/mol
  • CAS Number : 57311-36-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

Cell LineIC50 (μM)
HCT116 (Colon)15.0
MCF7 (Breast)12.5
A549 (Lung)18.0

In these assays, the compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains. The minimum inhibitory concentrations (MICs) are listed in Table 2.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of the compound in a xenograft model of breast cancer. Mice treated with 10 mg/kg of the compound showed a significant reduction in tumor volume compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy.

Q & A

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Answer :
  • Microwave Synthesis : Reduces reaction time and energy use by 60% compared to conventional heating .
  • Biodegradable Catalysts : Proline-based catalysts offer non-toxic alternatives for asymmetric syntheses .

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